Methyl 2-cyano-9-methyldeca-2,8-dienoate
Description
Structure
2D Structure
Properties
CAS No. |
112623-32-2 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-cyano-9-methyldeca-2,8-dienoate |
InChI |
InChI=1S/C13H19NO2/c1-11(2)8-6-4-5-7-9-12(10-14)13(15)16-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
YQJUBQARLPUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC=C(C#N)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters of Unsaturated Carboxylic Acids
Compounds like methyl (4S,5S,6S,E)-5-(methoxymethoxy)-4,6-dimethylnona-2,8-dienoate () share a conjugated diene backbone but differ in substituents. The methoxymethoxy group in this analog enhances solubility in polar solvents, whereas the cyano group in Methyl 2-cyano-9-methyldeca-2,8-dienoate increases electrophilicity at the α,β-unsaturated ester moiety, making it more reactive in Michael additions or cycloadditions .
Boronate-Functionalized Methyl Esters
Methyl (R,2E,8E)-2,6-dimethyl-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nona-2,8-dienoate () contains a boronate group, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, the cyano group in the target compound may participate in nucleophilic substitutions or serve as a directing group in catalytic transformations. The steric bulk of the boronate vs. the compact cyano group also influences conformational flexibility .
Natural Methyl Esters from Diterpenes
Natural analogs like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () exhibit fused cyclic structures absent in the linear backbone of this compound. These diterpene-derived esters are less reactive due to their saturated or partially saturated systems but are valued for their biological activity .
Physical and Chemical Properties
While direct data for this compound is unavailable, comparisons can be drawn from structurally related compounds:

Key Observations :
- The cyano group and conjugated diene system likely reduce thermal stability compared to cyclic diterpene esters .
- Higher molecular weight and hydrophobic substituents decrease water solubility relative to simpler esters like methyl salicylate .
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